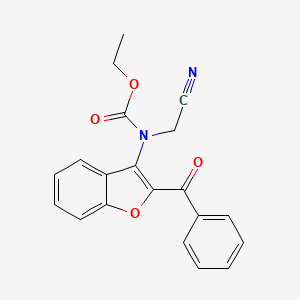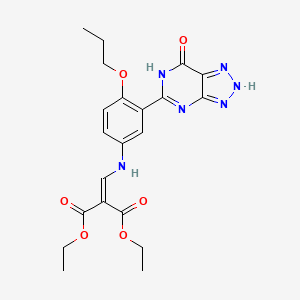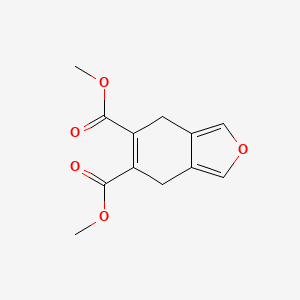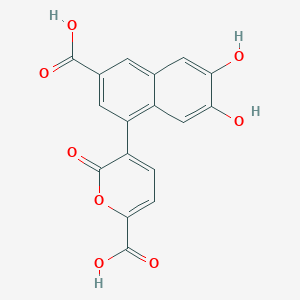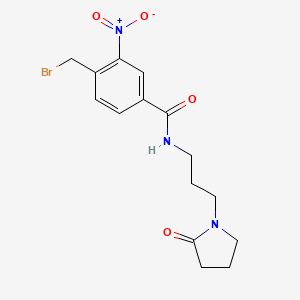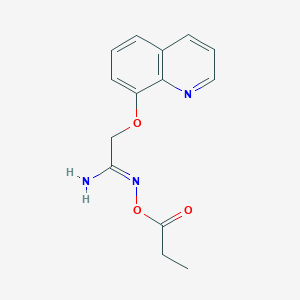![molecular formula C18H18N2O B12899810 9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole CAS No. 89905-55-5](/img/structure/B12899810.png)
9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is a compound that features a carbazole moiety linked to a dihydrooxazole ring via a propyl chain. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole typically involves the reaction of 9H-carbazole with a suitable propylating agent, followed by cyclization to form the dihydrooxazole ring. Common reagents include alkyl halides for the propylation step and various catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Alcohol derivatives of the dihydrooxazole ring.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with optoelectronic properties.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymer with similar carbazole functionality used in memory devices.
Carbazole-3,6-dione: An oxidized derivative of carbazole with distinct chemical properties.
Uniqueness
2-(3-(9H-Carbazol-9-yl)propyl)-4,5-dihydrooxazole is unique due to its combination of carbazole and dihydrooxazole moieties, providing a balance of electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring both stability and functionality .
Properties
CAS No. |
89905-55-5 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(3-carbazol-9-ylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H18N2O/c1-3-8-16-14(6-1)15-7-2-4-9-17(15)20(16)12-5-10-18-19-11-13-21-18/h1-4,6-9H,5,10-13H2 |
InChI Key |
JATVKQJQPLSNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
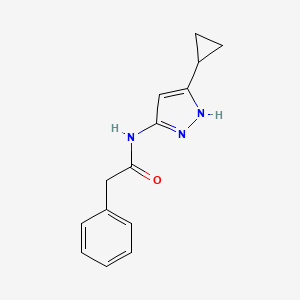
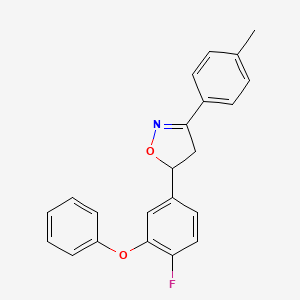
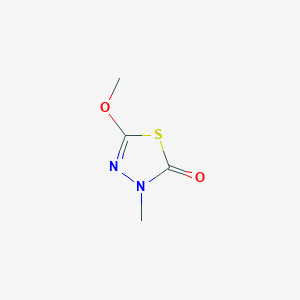
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
